N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
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Overview
Description
N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated phenyl group, a fluorinated benzamide group, and a hydrazinecarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 5-bromo-2-hydroxy-3-methylbenzaldehyde with hydrazine to form the Schiff base, N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazine.
Acylation Reaction: The Schiff base is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The Schiff base linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
- N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H15BrFN3O3 |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C17H15BrFN3O3/c1-10-5-13(18)6-12(16(10)24)8-21-22-15(23)9-20-17(25)11-3-2-4-14(19)7-11/h2-8,24H,9H2,1H3,(H,20,25)(H,22,23)/b21-8+ |
InChI Key |
LPJMGSXCGOBJRK-ODCIPOBUSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)Br |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)Br |
Origin of Product |
United States |
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